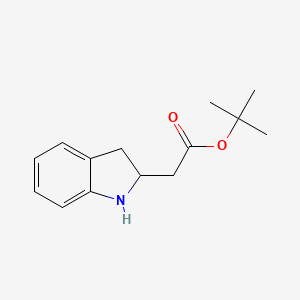![molecular formula C12H22N2O3 B2987178 (E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide CAS No. 2411323-69-6](/img/structure/B2987178.png)
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMED or DMEDAE, and it has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes.
作用机制
DMEDAE is thought to act by binding to specific sites on ion channels and receptors, thereby modulating their activity. The exact mechanism of action of DMEDAE is not well understood, but it is believed to involve interactions with both the extracellular and intracellular domains of these proteins.
Biochemical and Physiological Effects
DMEDAE has been shown to exhibit a range of biochemical and physiological effects, including modulation of ion channel activity, alteration of receptor desensitization, and inhibition of protein-protein interactions. These effects make DMEDAE a useful tool for investigating various biological processes, including neurotransmission and signal transduction.
实验室实验的优点和局限性
One advantage of DMEDAE is its ability to selectively modulate the activity of specific ion channels and receptors, allowing researchers to investigate the function of these proteins in a controlled manner. However, one limitation of DMEDAE is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are several potential future directions for research involving DMEDAE. One area of interest is the development of new fluorescent probes based on DMEDAE for monitoring the activity of other ion channels and receptors. Another potential direction is the use of DMEDAE as a tool for investigating the role of specific ion channels and receptors in disease states, such as neurological disorders and cancer. Finally, further research is needed to fully understand the mechanism of action of DMEDAE and its potential for off-target effects, in order to optimize its use as a research tool.
合成方法
The synthesis of DMEDAE involves a multi-step process that begins with the reaction of 2-chloroethylamine hydrochloride with sodium hydroxide to produce 2-chloroethylamine. This compound is then reacted with 2-(1,4-dioxan-2-yl)ethanol in the presence of sodium hydride to produce the intermediate 2-(1,4-dioxan-2-yl)ethylamine. Finally, this intermediate is reacted with (E)-4-chloro-2-butenamide in the presence of sodium hydride and dimethylamine to produce DMEDAE.
科学研究应用
DMEDAE has been used in a variety of scientific research applications, including studies of ion channels, G protein-coupled receptors, and protein-protein interactions. One notable application of DMEDAE is its use as a fluorescent probe for monitoring the activity of voltage-gated sodium channels in live cells. This compound has also been used to study the activation and desensitization of nicotinic acetylcholine receptors.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)7-3-4-12(15)13-6-5-11-10-16-8-9-17-11/h3-4,11H,5-10H2,1-2H3,(H,13,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWRALXQNNJQW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

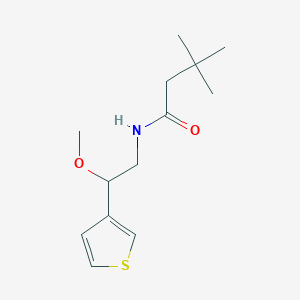
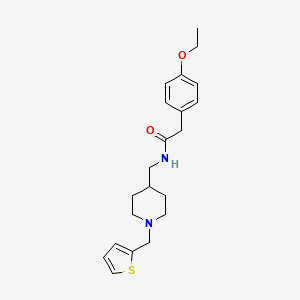


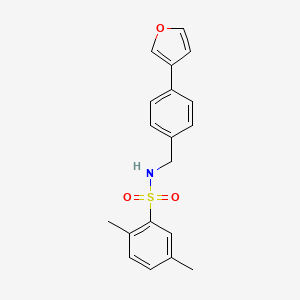


![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)

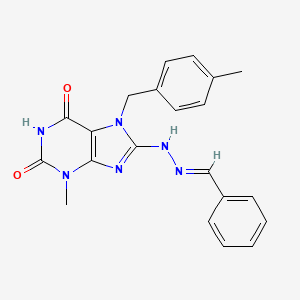
![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
